molecular formula C12H16N2O2 B12860245 1-Methylpyrrolidin-3-yl 4-aminobenzoate

1-Methylpyrrolidin-3-yl 4-aminobenzoate

Cat. No.: B12860245
M. Wt: 220.27 g/mol
InChI Key: BRJWTEUQVHVISE-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-3-yl 4-aminobenzoate is a chemical compound of interest in medicinal chemistry and pharmacological research, incorporating two significant structural motifs: the pyrrolidine ring and the 4-aminobenzoate ester. The pyrrolidine scaffold is a saturated five-membered nitrogen heterocycle that is a privileged structure in drug design. Its popularity stems from the sp 3 -hybridization of its ring atoms, which allows researchers to efficiently explore three-dimensional pharmacophore space. This non-planar structure, a phenomenon known as "pseudorotation," provides greater stereochemical diversity and can lead to improved target selectivity and enhanced druggability by favorably modulating physicochemical parameters such as solubility and lipophilicity . The 4-aminobenzoic acid derivative moiety is another key component, recognized in scientific literature as a novel lead structure for the development of selective inhibitors against Multidrug Resistance-Associated Proteins (MRPs) . MRPs are a family of transporter proteins that can contribute to resistance against anticancer drugs, making inhibitors of significant research value. Furthermore, both chalcone derivatives (which share the α,β-unsaturated carbonyl motif with some aminobenzoates) and pyrrolidine-based compounds have been extensively studied for their versatile biological activities, which include antimicrobial, antifungal, and antiviral properties . The specific spatial orientation of substituents on the pyrrolidine ring, including the 1-methyl and 3-ester groups, is crucial as it can lead to different biological profiles due to the enantioselective nature of protein binding . This compound is presented for investigational purposes to explore these and other potential biological mechanisms. 1-Methylpyrrolidin-3-yl 4-aminobenzoate is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) 4-aminobenzoate

InChI

InChI=1S/C12H16N2O2/c1-14-7-6-11(8-14)16-12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8,13H2,1H3

InChI Key

BRJWTEUQVHVISE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

  • Starting materials: 1,4-dichlorobutane and methylamine aqueous solution (30-50 wt%)
  • Catalyst: Potassium iodide (KI)
  • Solvent: High boiling ether solvents capable of hydrogen bonding with methylamine, such as diglyme or anisole
  • Molar ratios: 1,4-dichlorobutane to methylamine at approximately 1:3.5–4.5; KI to 1,4-dichlorobutane at 2.5–6:100
  • Temperature: 100–120 °C
  • Pressure: Atmospheric pressure
  • Reaction time: 3–8 hours

Process Description

  • Nucleophilic substitution reaction: Under KI catalysis, 1,4-dichlorobutane reacts with methylamine in the ether solvent to form N-methylpyrrolidine and methylamine hydrochloride.
  • pH adjustment: Alkali (preferably aqueous sodium hydroxide) is added to raise the pH to 12–13.
  • Fractional distillation: Atmospheric distillation separates the reaction mixture into fractions:
    • 50–51 °C: azeotrope of methylamine and water
    • 81–83 °C: N-methylpyrrolidine (target product)
    • 101–103 °C: water
  • Solvent recovery: Reduced pressure distillation recovers the ether solvent.

Advantages and Yields

  • The ether solvent’s hydrogen bonding improves methylamine solubility and reaction rate.
  • The method avoids high-pressure conditions, simplifying industrial scale-up.
  • Yield exceeds 88%, with product purity above 99%.
Parameter Value/Range
Molar ratio (1,4-dichlorobutane : methylamine) 1 : 3.5–4.5
Catalyst (KI) ratio 2.5–6 : 100 (relative to 1,4-dichlorobutane)
Solvent Diglyme and/or anisole
Temperature 100–120 °C
Pressure Atmospheric
Reaction time 3–8 hours
Yield >88%
Purity >99%

Coupling of N-Methylpyrrolidine with 4-Aminobenzoate Derivatives

The formation of 1-methylpyrrolidin-3-yl 4-aminobenzoate involves coupling the N-methylpyrrolidine moiety with a 4-aminobenzoate derivative. This is typically achieved via palladium-catalyzed amination reactions.

Palladium-Catalyzed Amination

  • Substrate: 4-bromobenzoate derivatives (e.g., tert-butyl 4-bromobenzoate)
  • Amine: N-methylpyrrolidine or related amines
  • Catalyst system: PdCl2 (7 mol%) with tri(o-tolyl)phosphine ligand
  • Base: Sodium tert-butoxide (NaOtBu)
  • Solvent: Anhydrous toluene (preferably dried by distillation over P2O5)
  • Temperature: Room temperature initial stirring, then heating to 100 °C for 2 hours under inert atmosphere (argon)

Reaction Outcome

  • The reaction proceeds via Buchwald-Hartwig amination, forming the carbon-nitrogen bond between the aryl bromide and the amine.
  • Yields of the N-substituted 4-aminobenzoate derivatives typically range from 60% to 80%.
  • Purification is achieved by column chromatography.

Representative Experimental Data

Component Amount/Condition
tert-butyl 4-bromobenzoate 0.70 mmol
N-methylpyrrolidine 0.84 mmol
NaOtBu 0.98 mmol
PdCl2 7 mol% (0.05 mmol)
P(o-tolyl)3 0.20 mmol
Solvent 5 mL anhydrous toluene
Temperature 100 °C for 2 hours
Yield ~80%

Summary of Preparation Methodology

Step Description Key Parameters/Notes
1. Synthesis of N-methylpyrrolidine Reaction of 1,4-dichlorobutane with methylamine under KI catalysis in ether solvent 100–120 °C, 3–8 h, atmospheric pressure, >88% yield
2. pH adjustment and distillation Alkali addition to pH 12–13, fractional distillation to isolate product Distillation ranges: 50–51 °C (methylamine/water), 81–83 °C (product)
3. Palladium-catalyzed amination Coupling of N-methylpyrrolidine with 4-bromobenzoate derivative PdCl2/P(o-tolyl)3 catalyst, NaOtBu base, 100 °C, 2 h, ~80% yield
4. Purification Column chromatography to isolate pure 1-methylpyrrolidin-3-yl 4-aminobenzoate Use of ethyl acetate/hexanes eluent

Research Findings and Industrial Relevance

  • The described preparation of N-methylpyrrolidine is industrially scalable due to mild conditions and readily available raw materials.
  • The use of ether solvents with hydrogen bonding capability is a key innovation improving reaction efficiency.
  • Palladium-catalyzed amination is a well-established, reliable method for forming C–N bonds in aromatic systems, enabling the synthesis of the target compound with good yields and purity.
  • These methods collectively provide a cost-effective and practical route to 1-methylpyrrolidin-3-yl 4-aminobenzoate, which can be further utilized in pharmaceutical or chemical research applications.

Chemical Reactions Analysis

1-Methylpyrrolidin-3-yl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Methylpyrrolidin-3-yl 4-aminobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: In medicinal chemistry, 1-Methylpyrrolidin-3-yl 4-aminobenzoate is explored for its potential as a drug candidate.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methylpyrrolidin-3-yl 4-aminobenzoate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-methylpyrrolidin-3-yl 4-aminobenzoate with structurally similar compounds:

Compound Name Substituent log P Yield Melting Point Biological Activity Reference
1-Methylpyrrolidin-3-yl 4-aminobenzoate 4-NH₂ N/A N/A N/A Not reported (analogs suggest BBB penetration)
(S)-1-Methylpyrrolidin-3-yl 4-iodobenzoate 4-I ~2.5 41–54% N/A Cholinesterase ligand
1-Methylpiperidin-4-yl 4-iodobenzoate 4-I, piperidine ring ~2.5 41–54% N/A BBB penetration, enzyme inhibition
Ethyl 4-aminobenzoate 4-NH₂, ethyl ester N/A N/A N/A Precursor for antibacterial agents
Methyl 4-(complex fluorophenyl)benzoate Fluorinated aryl groups N/A 8% 258–260°C Unspecified (synthetic intermediate)

Key Observations :

  • log P: The calculated log P values (~2.5) for iodobenzoate derivatives (e.g., compounds 1–3 ) are comparable to known BBB-penetrant compounds. The amino group in 4-aminobenzoate likely reduces log P relative to iodinated analogs, which could impact pharmacokinetics.
  • Synthetic Accessibility : Iodobenzoate derivatives are synthesized in moderate yields (41–54%), whereas fluorinated analogs (e.g., ) show lower yields (8%), reflecting challenges in introducing bulky or electron-withdrawing groups.

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